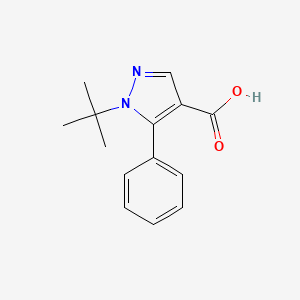

1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-tert-butyl-5-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)16-12(10-7-5-4-6-8-10)11(9-15-16)13(17)18/h4-9H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRDLRVZQORBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine using copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts . Another method involves the reaction of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole with n-butyllithium at -78°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The tert-butyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products:

Oxidation: Formation of corresponding carboxylate or ester derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylic acid is being investigated for its potential as an anti-inflammatory and analgesic agent . Research indicates that compounds with a pyrazole structure often exhibit significant biological activities, including antibacterial and antifungal properties .

Case Study: Anti-inflammatory Properties

A study demonstrated the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of these enzymes leads to a decrease in pro-inflammatory mediators, suggesting its potential for treating inflammatory diseases.

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | COX enzymes | Inhibition of activity | |

| Antimicrobial | Various pathogens | Inhibition of growth | |

| Anticancer | Cancer cell lines | Induction of apoptosis |

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the development of new herbicides and pesticides . Its structural features contribute to enhanced crop protection while minimizing environmental impact. The compound's efficacy against various plant pathogens has been documented, making it a valuable candidate in sustainable agriculture practices .

Case Study: Herbicidal Activity

Research has shown that derivatives of pyrazole compounds exhibit herbicidal activity against specific weed species. Field trials indicated that formulations containing this compound effectively reduced weed biomass without harming crop yield.

Material Science

This compound is also explored in material science , particularly in the formulation of advanced polymers and coatings. Its incorporation into materials can improve durability and resistance to wear, making it suitable for various industrial applications .

Table: Properties of Polymers Containing this compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 15% |

| Thermal Stability | Up to 250°C |

Biochemical Research

In biochemical research, this compound is utilized for studying enzyme inhibition and metabolic pathways. Its role in understanding complex biochemical interactions aids researchers in developing targeted therapies for various diseases .

Case Study: Enzyme Inhibition

Research focused on the compound's interaction with specific enzymes involved in metabolic pathways has revealed its potential as a lead compound for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the tert-butyl and phenyl groups can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylic acid with related compounds:

Table 1: Structural and Physicochemical Comparison

*Molecular formulas/weights inferred from substituents where explicit data were unavailable.

Key Comparison Points:

The trifluoromethyl (CF₃) group in the analog (CAS 142818-02-8) introduces strong electron-withdrawing effects, which could elevate acidity (pKa) and alter binding interactions .

Positional Isomerism :

- The 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid () differs in substituent placement, with a benzyl group at C1 and phenyl at C3. This positional shift likely affects crystal packing and hydrogen-bonding networks, as described by Etter’s graph set analysis .

Carboxylic acid positioning (C4 vs. C5) influences hydrogen-bonding patterns, as seen in the comparison between the target compound and 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid .

Molecular Weight and Steric Effects :

- Larger substituents (e.g., phenyl vs. methyl) increase molecular weight and steric bulk, which may reduce solubility but improve target selectivity .

Biological Activity

1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is . The structure includes a pyrazole ring with a tert-butyl group at the 5-position and a phenyl group at the 1-position, along with a carboxylic acid functional group at the 4-position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit COX enzymes, which are critical in the inflammatory process.

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.01 | Reference |

The selectivity for COX-2 over COX-1 suggests that this compound may have fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Pyrazole derivatives, including this compound, have been studied for their antimicrobial properties. They have demonstrated activity against various bacterial and fungal strains, indicating potential applications in treating infections .

Anticancer Potential

The compound is being investigated for its anticancer properties, particularly in inhibiting tumor cell proliferation. In vitro studies have suggested that it may affect key signaling pathways involved in cancer progression .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

- Synthesis and Characterization : The synthesis typically involves cyclization reactions that introduce the carboxylic acid group under basic conditions. Characterization techniques such as X-ray crystallography have been employed to confirm the structure .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of this compound through assays such as carrageenan-induced paw edema and cotton pellet-induced granuloma models .

- Structure–Activity Relationships (SAR) : Research has indicated that modifications to the pyrazole ring can significantly alter biological activity, emphasizing the importance of structural features in drug design .

Q & A

Q. What are the optimal synthetic routes for 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as substituted hydrazines and β-ketoesters. Key steps include:

- Precursor Preparation : Use tert-butyl hydrazine and phenyl-substituted β-ketoesters for regioselective pyrazole ring formation.

- Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to favor 1,5-disubstituted pyrazole isomers .

- Acid Hydrolysis : Hydrolyze the ester intermediate under basic conditions (e.g., NaOH/ethanol) to yield the carboxylic acid derivative. Purity is enhanced via recrystallization in ethanol/water mixtures .

- Yield Optimization : Monitor reaction progress with TLC and adjust stoichiometric ratios (e.g., 1:1.2 hydrazine:β-ketoester) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via characteristic shifts:

- IR Spectroscopy : Confirm carboxylic acid functionality with O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ with <5 ppm error. Fragmentation patterns distinguish phenyl and tert-butyl groups .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity or electronic properties of this compound?

Methodological Answer:

- Geometry Optimization : Use B3LYP/6-311G(d,p) basis sets to model the ground-state structure. Compare bond lengths/angles with X-ray crystallography data to validate accuracy .

- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., carboxylic acid group) for reactivity predictions .

- HOMO-LUMO Analysis : Calculate energy gaps (~4–5 eV) to correlate with stability and charge-transfer interactions in biological systems .

Q. What strategies resolve contradictions in biological activity data across studies of pyrazole-4-carboxylic acid derivatives?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Structural Confirmation : Re-validate compound purity (≥95% via HPLC) and stereochemistry (X-ray/NOESY) to exclude impurities as confounding factors .

- Meta-Analysis : Compare IC50 values across studies using standardized units (µM) and adjust for assay conditions (pH, temperature) .

Example Workflow:

Reproduce Synthesis : Ensure identical synthetic routes and characterization.

Cross-Validate Bioassays : Test the compound in parallel with reference inhibitors (e.g., COX-2 for anti-inflammatory activity) .

Statistical Analysis : Apply ANOVA to assess significance of activity variations under different conditions .

Q. How can crystallographic data inform structure-activity relationships (SAR) for this compound?

Methodological Answer:

- X-ray Diffraction : Resolve torsional angles between phenyl and pyrazole rings to assess planarity (e.g., dihedral angles <10° enhance π-π stacking with target enzymes) .

- Hydrogen Bonding : Map interactions between the carboxylic acid group and active-site residues (e.g., Arg120 in COX-2) using Mercury software .

- Packing Analysis : Correlate crystal packing density with solubility profiles to optimize formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.